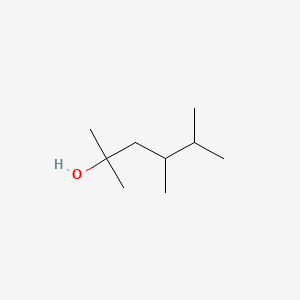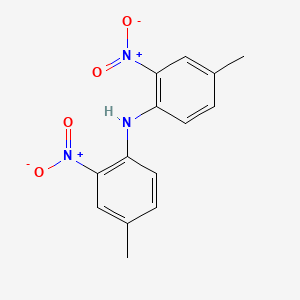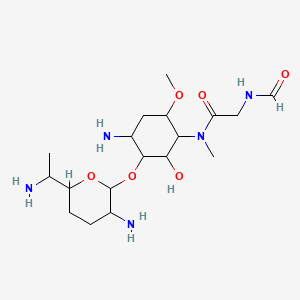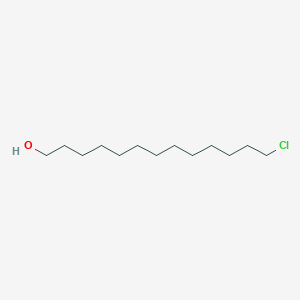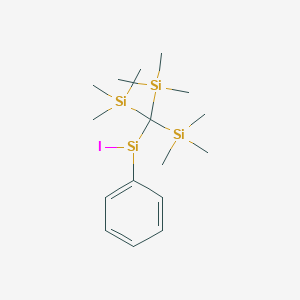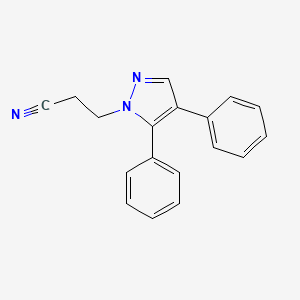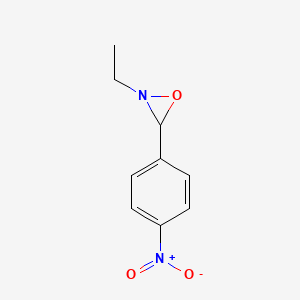![molecular formula C12H28N2O3Si B14470878 1-Methyl-4-[(triethoxysilyl)methyl]piperazine CAS No. 67154-20-5](/img/structure/B14470878.png)
1-Methyl-4-[(triethoxysilyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(triethoxysilyl)methyl]piperazine is an organosilicon compound that combines the structural features of piperazine and triethoxysilane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(triethoxysilyl)methyl]piperazine typically involves the reaction of 1-methylpiperazine with triethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of triethoxysilane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are often employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(triethoxysilyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenated reagents like chlorotrimethylsilane (TMSCl) are often used under anhydrous conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-[(triethoxysilyl)methyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-Methyl-4-[(triethoxysilyl)methyl]piperazine exerts its effects involves the interaction of the silane group with various molecular targets. The triethoxysilane moiety can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These interactions can modify the properties of materials or biological systems, leading to enhanced stability, reactivity, or bioavailability .
Comparison with Similar Compounds
1-Methyl-4-[(trimethoxysilyl)methyl]piperazine: Similar structure but with methoxy groups instead of ethoxy groups.
1-Methyl-4-[(triisopropoxysilyl)methyl]piperazine: Contains isopropoxy groups, leading to different steric and electronic properties.
1-Methyl-4-[(triethoxysilyl)ethyl]piperazine: Variation in the alkyl chain length attached to the silicon atom.
Uniqueness: 1-Methyl-4-[(triethoxysilyl)methyl]piperazine is unique due to its specific combination of piperazine and triethoxysilane functionalities.
Properties
CAS No. |
67154-20-5 |
|---|---|
Molecular Formula |
C12H28N2O3Si |
Molecular Weight |
276.45 g/mol |
IUPAC Name |
triethoxy-[(4-methylpiperazin-1-yl)methyl]silane |
InChI |
InChI=1S/C12H28N2O3Si/c1-5-15-18(16-6-2,17-7-3)12-14-10-8-13(4)9-11-14/h5-12H2,1-4H3 |
InChI Key |
ZGDJHRRJWYVMGV-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CN1CCN(CC1)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


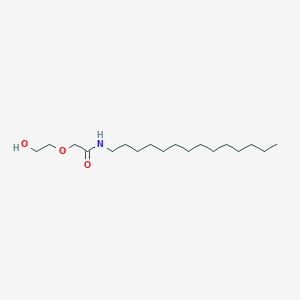
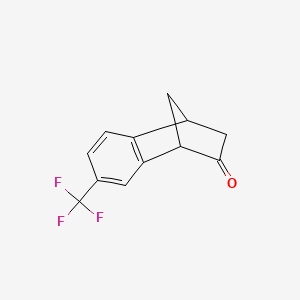
![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)
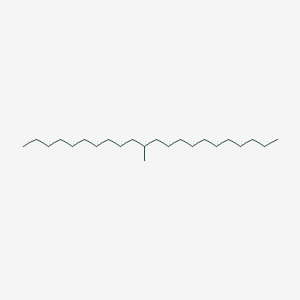
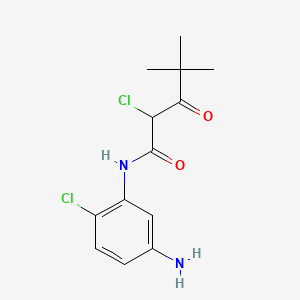
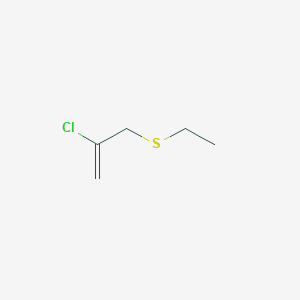
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
